7-methoxy-8-(morpholine-4-carbonyl)-2,3-dihydroindolizin-5(1H)-one
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Description
7-methoxy-8-(morpholine-4-carbonyl)-2,3-dihydroindolizin-5(1H)-one is a useful research compound. Its molecular formula is C14H18N2O4 and its molecular weight is 278.308. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
- Methoxycarbonylcarbene Reactions : Methoxycarbonylcarbene, generated by catalytic thermal decomposition of methyl diazoacetate, reacts with oxazolidines, resulting in substituted esters of morpholine-3-carboxylic acid (Molchanov et al., 2001).
Antitumor Activity
- Synthesis and Antitumor Activity : Methoxy-indolo[2,1‐a]isoquinolines and their dihydroderivatives have been synthesized, showing cytostatic activity in vitro with leukemia and mammary tumor cells (Ambros et al., 1988).
Vasorelaxant Agents
- Vasorelaxant Properties : Benzofuran-morpholinomethyl-pyrazoline hybrids show significant vasodilatation properties in isolated thoracic aortic rings of rats, with some compounds exhibiting superior activity to prazocin (Hassan et al., 2014).
Crystal Structure Analysis
- Crystal Structure of Derivatives : Studies on compounds like N‐(4‐Methoxybenzoyl)‐N′‐[2‐(morpholinium-1‐yl)ethyl]thioureathiocyanate provide insights into their crystal structures and intermolecular interactions (Yusof & Yamin, 2005).
Synthesis and Biological Evaluation
- Activity Against Enzymes and Platelet Aggregation : Derivatives synthesized for activity against PI3K isoforms, DNA-PK, PDE3, and platelet aggregation show varying degrees of efficacy (Saifuzzaman et al., 2017).
Molluscicidal Agent
- Molluscicidal Effects : 4-Chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate demonstrates effective molluscicidal properties (Duan et al., 2014).
Photocleavage Studies
- Photolabile Precursors : Research on 1-acyl-7-nitroindolines, which can be used as photolabile precursors for carboxylic acids, explores the efficiency of electron-donating substituents on photolysis (Papageorgiou & Corrie, 2000).
QSAR Models for Toxicity Prediction
- Ecotoxicological Characterization : QSAR models have been used to predict the ecotoxicological effects of compounds like benzoxazinones and their transformation products (Lo Piparo et al., 2006).
Properties
IUPAC Name |
7-methoxy-8-(morpholine-4-carbonyl)-2,3-dihydro-1H-indolizin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-11-9-12(17)16-4-2-3-10(16)13(11)14(18)15-5-7-20-8-6-15/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPRBIMAYDPHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.